Technical Whitepaper: 1,3,3-Trimethyl-5-(methylamino)piperidin-2-one
Technical Whitepaper: 1,3,3-Trimethyl-5-(methylamino)piperidin-2-one
This guide provides an in-depth technical analysis of 1,3,3-Trimethyl-5-(methylamino)piperidin-2-one , a specialized heterocyclic scaffold relevant to pharmaceutical impurity profiling and chiral building block synthesis.
Part 1: Chemical Identity & Structural Logic
Core Chemical Profile
This compound represents a highly substituted piperidin-2-one (valerolactam) core.[1] Its structural complexity arises from the gem-dimethyl substitution at the
| Property | Data |
| IUPAC Name | 1,3,3-Trimethyl-5-(methylamino)piperidin-2-one |
| Molecular Formula | |
| Molecular Weight | 170.25 g/mol |
| Core Scaffold | Piperidin-2-one (Lactam) |
| Key Substituents | N1-Methyl (Lactam N), C3-Gem-dimethyl, C5-Methylamino |
| Chirality | One chiral center at C5 .[1][2][3] (Exists as ( |
| Predicted LogP | ~0.1 – 0.5 (Low lipophilicity due to polar amine/lactam) |
Structural Significance in Drug Development
The 3,3-dimethylpiperidin-2-one motif is a "privileged scaffold" in medicinal chemistry. The gem-dimethyl group at C3 locks the conformation of the piperidine ring, restricting bond rotation and often improving the metabolic stability of the adjacent lactam bond against hydrolysis.
-
Analogs: Closely related to 1-Methyl-5-(methylamino)piperidin-2-one (CAS 1339567-80-4) and 3,3-Dimethylpiperidin-2-one (CAS 23789-83-5).[1]
-
Application: Often serves as a constrained amino-acid mimic (e.g., a conformationally restricted analog of
-alanine or -aminobutyric acid derivatives).
Part 2: Synthesis & Formation Pathways
Primary Synthetic Route (Reductive Amination)
The most robust synthetic approach involves the reductive amination of a 5-oxo intermediate. This pathway allows for the introduction of chirality at C5.
Step-by-Step Protocol:
-
Starting Material: 1,3,3-Trimethylpiperidine-2,5-dione (or the 5-protected ketal).
-
Reagent: Methylamine (in MeOH or THF).
-
Reducing Agent: Sodium triacetoxyborohydride (
) or Sodium cyanoborohydride ( ). -
Mechanism: Formation of the imine intermediate followed by hydride delivery.
Impurity Formation Mechanism
In the context of API synthesis, this molecule often arises as a Process-Related Impurity .
-
Origin: Over-methylation of 5-amino-3,3-dimethylpiperidin-2-one .
-
Scenario: If a drug synthesis involves methylation of a secondary amine or an amide nitrogen using methyl iodide (MeI) or dimethyl sulfate, the N1 (lactam) and N5 (amine) positions compete. The 1,3,3-trimethyl analog represents the "fully methylated" byproduct.
Visualization of Formation Pathways
Figure 1: Synthetic logic showing both the intentional reductive amination route and the potential impurity formation pathway via over-methylation.
Part 3: Analytical Characterization (Self-Validating Protocol)
To validate the identity of this structure, researchers must rely on a combination of NMR and MS data. The gem-dimethyl groups provide a distinct diagnostic signature.
Predicted NMR Signature (Proton & Carbon)
The chirality at C5 renders the two methyl groups at C3 diastereotopic , meaning they will likely appear as two distinct singlets rather than one equivalent peak.
| Nucleus | Position | Predicted Shift ( | Multiplicity | Diagnostic Note |
| 1H | C3-Me (a) | 1.15 | Singlet (3H) | Diastereotopic Methyl A |
| 1H | C3-Me (b) | 1.25 | Singlet (3H) | Diastereotopic Methyl B |
| 1H | N1-Me | 2.90 - 3.00 | Singlet (3H) | Lactam N-Methyl (Deshielded) |
| 1H | N5-Me | 2.35 - 2.45 | Singlet (3H) | Amine N-Methyl |
| 1H | C5-H | 2.80 - 3.10 | Multiplet | Methine proton (Chiral center) |
| 13C | C=O (C2) | ~175.0 | Singlet | Lactam Carbonyl |
| 13C | C3 (Quat) | ~40.0 | Singlet | Quaternary Carbon |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Parent Ion
: 171.15 m/z -
Fragmentation Pattern (MS/MS):
-
Loss of Methylamine: Peak at ~140 m/z (Loss of -NHMe).
-
Ring Opening: Characteristic loss of CO (28 Da) from the lactam is possible but less common in saturated rings; loss of the gem-dimethyl fragment may occur at high collision energies.
-
Analytical Workflow Diagram
Figure 2: Decision tree for analytical validation of the target structure.
Part 4: Experimental Protocol (Synthesis of Reference Standard)
Objective: To synthesize a reference standard of 1,3,3-Trimethyl-5-(methylamino)piperidin-2-one for impurity qualification.
Reagents:
-
1,3,3-Trimethylpiperidine-2,5-dione (Intermediate)
-
Methylamine (2.0 M in THF)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic Acid (AcOH)
Protocol:
-
Imine Formation: In a dry round-bottom flask, dissolve 1,3,3-trimethylpiperidine-2,5-dione (1.0 eq) in DCM. Add Methylamine (1.2 eq) and a catalytic amount of AcOH (0.1 eq). Stir at room temperature for 1 hour under Nitrogen.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH).
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Silica gel, Gradient 0-10% MeOH/DCM) to isolate the title compound as a colorless oil or low-melting solid.
References
-
PubChem Compound Summary. (2025). 3,3-Dimethylpiperidin-2-one (CAS 23789-83-5).[4] National Center for Biotechnology Information. Link
-
BLD Pharm. (2025). 1-Methyl-5-(methylamino)piperidin-2-one (CAS 1339567-80-4).[1] BLD Pharm Catalog. Link
-
ChemScene. (2025). 1,3,5-Trimethylpiperazin-2-one (CAS 1934380-33-2).[5] ChemScene Product Data. Link
-
LookChem. (2025). 1,3,3-Trimethyl-2,6-piperidinedione (CAS 1195-95-5).[6] LookChem Database. Link
Sources
- 1. 1343353-65-0|5-(Methylamino)piperidin-2-one|BLD Pharm [bldpharm.com]
- 2. 5-methylpiperidin-2-one 97% | CAS: 3298-16-6 | AChemBlock [achemblock.com]
- 3. 3-Methylpiperidin-2-one | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Trimethylsilyl)piperidine-2-one | CAS#:3553-93-3 | Chemsrc [chemsrc.com]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
